1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea

Medicinal chemistry Structure-activity relationship Oxazolidinone-urea hybrids

This synthetic oxazolidinone-urea conjugate is structurally pre-validated for antibacterial screening against Gram-positive panels (MRSA, VRE, S. pneumoniae) via 50S ribosomal subunit binding, with a 3,4-dimethylphenyl urea extension that may restore activity against cfr-methyltransferase-mediated linezolid-resistant strains. The dual pharmacophore enables target-switching studies across ribosomal and enzyme inhibition (xanthine oxidase, urease). Procure for MIC determination, matched-pair SAR analysis, or TPO receptor exploratory assays.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
CAS No. 954607-42-2
Cat. No. B6500885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
CAS954607-42-2
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3)C
InChIInChI=1S/C19H21N3O3/c1-13-8-9-15(10-14(13)2)21-18(23)20-11-17-12-22(19(24)25-17)16-6-4-3-5-7-16/h3-10,17H,11-12H2,1-2H3,(H2,20,21,23)
InChIKeyBMPMHNIUVKUQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954607-42-2): Compound Identity and Structural Classification for Procurement


1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954607-42-2, molecular formula C19H21N3O3, MW 339.4 g/mol) is a synthetic hybrid molecule that covalently links a 3,4-dimethylphenyl urea pharmacophore to a 2-oxo-3-phenyl-1,3-oxazolidin-5-yl scaffold via a methylene bridge . The compound belongs to the broader class of oxazolidinone-urea conjugates, a chemotype explored for both antibacterial applications (via ribosomal 50S subunit binding, analogous to linezolid) and enzyme inhibition (including xanthine oxidase and urease targets) [1]. Its dual aromatic substitution pattern—a 3,4-dimethyl substitution on the phenylurea ring and an N-phenyl substituent on the oxazolidinone ring—distinguishes it from mono-substituted or unsubstituted analogs in this series .

Why 1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea Cannot Be Replaced by Generic Oxazolidinone or Urea Analogs


Oxazolidinone-urea conjugates are not functionally interchangeable because minor structural modifications at either the urea N-aryl substituent or the oxazolidinone N-phenyl group produce divergent biological profiles [1]. In the broader SAR landscape of this chemotype, the antibacterial activity of oxazolidinone-urea derivatives was found to be sensitive to the electronic and steric character of the substituents attached to the urea site, with electron-withdrawing groups at the ortho position of the phenyl ring enhancing activity, while the presence of a phenyl group on the oxazolidinone nitrogen is critical for ribosomal binding affinity [1]. The 3,4-dimethylphenyl substitution on the urea moiety of CAS 954607-42-2 introduces electron-donating methyl groups that modulate hydrogen-bonding capacity and lipophilicity relative to halogenated or unsubstituted phenyl analogs, making simple replacement without matched-pair analysis unreliable [2].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954607-42-2) Against Closest Analogs


Structural Differentiation: 3,4-Dimethylphenyl Urea vs. 2,6-Difluorophenyl and 2-Chlorophenyl Analogs in Oxazolidinone-Urea Series

CAS 954607-42-2 bears a 3,4-dimethyl substitution on the phenyl ring of the urea moiety, whereas the closest structurally characterized analogs—1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea and 1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea—carry electron-withdrawing halogen substituents at the ortho/ortho' and ortho positions, respectively . In the SAR established for oxazolidinone-urea antibacterial agents, electron-withdrawing groups at the ortho position of the phenyl ring enhance antibacterial activity; electron-donating methyl groups at the meta and para positions, as in CAS 954607-42-2, are predicted to produce a divergent activity profile with reduced antibacterial potency but potentially altered selectivity toward non-ribosomal targets [1]. The 3,4-dimethyl substitution also increases calculated logP by approximately 0.6–0.8 units relative to the unsubstituted phenyl analog, affecting membrane permeability and pharmacokinetic behavior [2].

Medicinal chemistry Structure-activity relationship Oxazolidinone-urea hybrids

Presence of N-Phenyl Oxazolidinone Ring: Differentiation from Des-Phenyl and N-Alkyl Oxazolidinone Analogs

CAS 954607-42-2 contains an N-phenyl substituent on the oxazolidinone ring, a feature essential for ribosomal 50S subunit binding that mimics the N-aryl group of linezolid [1]. A close structural variant, 1-(3,4-dimethylphenyl)-3-[(2-oxo-1,3-oxazolidin-5-yl)methyl]urea, lacks this N-phenyl group entirely, which is predicted to abolish ribosomal binding affinity based on the established oxazolidinone pharmacophore model . The N-phenyl group contributes to a critical π-stacking interaction with the rRNA bases in the peptidyl transferase center, and its removal typically results in >100-fold loss of ribosomal binding affinity in linezolid-class compounds [1]. Additionally, analogs bearing N-alkyl substituents (e.g., 1-cyclohexyl- or 1-(tert-butyl)- variants) lack the aromatic stacking capability and are directed toward non-antibacterial applications such as urease inhibition .

Ribosomal binding Antibacterial design Scaffold hopping

Physicochemical Property Differentiation: MW 339.4 and Hydrogen-Bonding Capacity vs. Linezolid and Larger Oxazolidinone-Urea Conjugates

With a molecular weight of 339.4 g/mol and 3 hydrogen bond donors (two urea NH, one CH2 bridge), CAS 954607-42-2 occupies a favorable position within the Lipinski rule-of-five space compared to both the clinically used oxazolidinone linezolid (MW 337.35) and larger dimeric oxazolidinone-urea conjugates [1]. A bis-oxazolidinone urea analog—1-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]-3-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea—has a molecular weight of 608.6 g/mol and 9 hydrogen bond acceptors, placing it outside standard drug-likeness criteria . CAS 954607-42-2 retains the core pharmacophore features while maintaining superior ligand efficiency metrics (MW < 350, rotatable bonds = 6, TPSA ~79 Ų) [2]. This makes it a more suitable starting point for lead optimization campaigns where maintaining oral bioavailability potential is a requirement.

Drug-likeness Physicochemical profiling Lead optimization

Recommended Research and Procurement Application Scenarios for 1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954607-42-2)


Antibacterial Hit-Finding Against Gram-Positive Pathogens Including MRSA and VRE

CAS 954607-42-2 is structurally pre-validated for antibacterial screening by virtue of its N-phenyl oxazolidinone core, which engages the bacterial 50S ribosomal subunit in a manner analogous to linezolid [1]. The 3,4-dimethylphenyl urea extension may confer activity against linezolid-resistant strains expressing the cfr methyltransferase, as steric modification at the oxazolidinone C5 position can restore binding in resistant ribosomes. Procurement of this compound is most appropriate for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus (including MRSA), Enterococcus faecium (including VRE), and Streptococcus pneumoniae panels, with linezolid and tedizolid as comparator controls [1].

Structure-Activity Relationship Studies of Dual-Pharmacophore Oxazolidinone-Urea Enzyme Inhibitors

The urea moiety in CAS 954607-42-2 provides a second pharmacophoric element beyond the oxazolidinone ring, enabling exploration of polypharmacology or target switching [2]. The 3,4-dimethylphenyl urea substructure has precedent in enzyme inhibition (including xanthine oxidase and urease targets in related chemotypes). This compound is suitable for panel screening against enzyme targets where urea-based inhibitors have shown activity, with the oxazolidinone ring serving as a tunable selectivity element. The matched molecular pair with the des-phenyl analog (which eliminates ribosomal activity) allows clean deconvolution of ribosomal vs. enzymatic contributions to any observed phenotype [2].

Physicochemical Benchmarking and Lead-Likeness Assessment for Oxazolidinone-Urea Series

With a molecular weight of 339.4 g/mol, 3 hydrogen bond donors, and calculated TPSA of approximately 79 Ų, CAS 954607-42-2 sits within favorable lead-like chemical space [3]. It can serve as a reference compound for assessing the impact of chemical modifications (N-alkylation, aryl substitution, urea isostere replacement) on solubility, permeability, and metabolic stability within the oxazolidinone-urea series. Parallel procurement with the larger dimeric bis-oxazolidinone urea analog (MW 608.6) enables direct comparison of how molecular size and complexity affect ADME properties while retaining the same pharmacophoric elements [3].

Thrombopoietin Receptor Agonism Screening (Exploratory Application)

Preliminary vendor annotations indicate potential thrombopoietin (TPO) receptor agonist activity for this compound class [4]. While no peer-reviewed quantitative data are available in public databases as of the search date, the compound's structural features—a biaryl urea motif linked to a heterocyclic scaffold—bear resemblance to small-molecule TPO agonists such as eltrombopag. Procurement for TPO receptor reporter gene assays (e.g., Ba/F3-TpoR proliferation or STAT5 phosphorylation) is a scientifically reasonable exploratory application, provided that results are validated against a known TPO agonist control and are not assumed a priori.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.